An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Nonanone
An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Nonanone
Introduction
3-Nonanone (CAS No. 925-78-0), also known as ethyl hexyl ketone, is an aliphatic ketone characterized by a nine-carbon chain with a carbonyl group located at the third carbon position.[1][2] This structure imparts specific chemical and physical properties that make it a valuable compound for researchers, scientists, and drug development professionals. It is recognized for its applications as a flavoring agent, a fragrance component, and as a specialized solvent in industrial processes.[3][4][5][6] This technical guide provides a comprehensive overview of its core properties, supported by experimental methodologies and logical diagrams to facilitate a deeper understanding for a scientific audience.
Chemical Identification and Structure
3-Nonanone is a simple, acyclic ketone. Its molecular formula is C₉H₁₈O.[1][2][3][7][8][9][10] The carbonyl group at the C-3 position results in an ethyl group on one side and a hexyl group on the other, influencing its reactivity and physical characteristics.[1]
| Identifier | Value |
| IUPAC Name | nonan-3-one[1][7][8][9][10] |
| Synonyms | Ethyl hexyl ketone, n-Hexyl ethyl ketone[1][2][3][6][7][8][9][10] |
| CAS Number | 925-78-0[1][2][3][7][8][9][10] |
| Molecular Formula | C₉H₁₈O[1][2][3][7][8][9][10] |
| Molecular Weight | 142.24 g/mol [1][7][8][9][10] |
| InChI Key | IYTXKIXETAELAV-UHFFFAOYSA-N[7][8][9][10] |
| SMILES | CCCCCCC(=O)CC[1][2][7][9] |
| EC Number | 213-125-2[7] |
| FEMA Number | 3440[1][3][7] |
Physical Properties
At ambient temperature, 3-Nonanone is a colorless to light yellow liquid.[4][6][7] It possesses a characteristic fruity and herbaceous odor.[2][4][5][6] Its physical constants are critical for its application in flavors, fragrances, and as an industrial solvent.
| Property | Value | Conditions |
| Boiling Point | 187-188 °C[3][7][9] | @ 760 mm Hg |
| 80 °C[3][11] | @ 20 mm Hg | |
| Melting Point | -8 °C[1][4][7][9] | |
| Density | 0.821 g/mL[5] | @ 25 °C |
| Refractive Index | 1.417 - 1.423[3][7] | @ 20 °C |
| Vapor Pressure | 0.551 mmHg[3][11] | @ 25 °C |
| Flash Point | 68 °C (154.4 °F) | Closed Cup |
| Water Solubility | Very slightly soluble / Insoluble[1][3][5][6][7] | |
| Solvent Solubility | Soluble in alcohol and propylene glycol; miscible with oils.[1][5][6][7] |
Chemical Properties and Reactivity
As a ketone, 3-Nonanone exhibits reactivity typical of the carbonyl functional group. It can undergo nucleophilic addition reactions and can be reduced to the corresponding secondary alcohol (3-nonanol) or oxidized under harsh conditions.[2] Like other ketones with alpha-hydrogens, it undergoes keto-enol tautomerization, existing in equilibrium with its enol forms.[1]
Spectroscopic Data
The structure of 3-Nonanone has been confirmed by various spectroscopic methods. This data is essential for its identification and quantification in research and industrial settings.
| Spectroscopy Type | Summary of Available Data |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns for an aliphatic ketone.[7] Key fragments often correspond to alpha-cleavage around the carbonyl group. |
| Infrared (IR) Spectroscopy | IR spectra (FTIR, ATR, Vapor Phase) show a strong, characteristic absorption band for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.[7][8][12][13] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available.[4][14] The ¹H NMR spectrum shows distinct signals for the ethyl and hexyl chains, with characteristic downfield shifts for protons alpha to the carbonyl. The ¹³C NMR spectrum shows a prominent signal for the carbonyl carbon around 211 ppm. |
Synthesis and Manufacturing
One documented laboratory-scale synthesis of 3-Nonanone involves the reaction of an organometallic Grignard reagent with an orthoester. Specifically, it can be synthesized by the prolonged boiling of o-propionic acid triethyl ester with an excess of hexylmagnesium bromide in an ether solvent under a nitrogen atmosphere.[5][6]
Applications
The unique sensory and physical properties of 3-Nonanone have led to its use in several specialized areas:
-
Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in cheese and dairy products, and as a component in floral and fruity fragrances.[2][3][4][7]
-
Industrial Solvent: Due to its high boiling point, it serves as a tailing solvent in the production of lacquers and synthetic resin coatings, especially for high-temperature baked applications.[5][6]
-
Analytical Standard: In chemical analysis, it has been utilized as an internal standard for determining volatile components in alcoholic beverages via gas chromatography.[5]
Safety and Handling
Proper handling of 3-Nonanone is essential to ensure laboratory safety. It is classified as a combustible liquid and can cause serious eye irritation.
| Hazard Class | Statement |
| GHS Classification | H319: Causes serious eye irritation.[7] H227: Combustible liquid. |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P264: Wash hands thoroughly after handling.[6] P280: Wear protective gloves/eye protection/face protection.[7] |
| Storage | Store in a well-ventilated place. Keep cool. |
| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |
Experimental Protocols
The following sections detail generalized methodologies for determining key physical properties of 3-Nonanone.
Protocol: Determination of Boiling Point by Distillation
This protocol describes the standard atmospheric distillation method to determine the boiling point of a liquid sample like 3-Nonanone.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head with condenser (Liebig or similar)
-
Thermometer (calibrated, with appropriate range)
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Clamps and support stands
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus securely in a fume hood. Place 20-30 mL of 3-Nonanone and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Begin gently heating the flask with the heating mantle.
-
Observation: Observe the liquid and the thermometer. As the liquid heats, vapor will rise and condense on the thermometer bulb.
-
Equilibrium: The boiling point is the stable temperature recorded when the liquid is boiling, and a continuous cycle of vaporization and condensation is established on the thermometer bulb (i.e., liquid is consistently dripping from the thermometer tip).
-
Recording: Record the temperature to the nearest 0.1 °C. Also, record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) should be applied.
References
- 1. 3-Nonanone (925-78-0) for sale [vulcanchem.com]
- 2. CAS 925-78-0: 3-Nonanone | CymitQuimica [cymitquimica.com]
- 3. 3-nonanone, 925-78-0 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-NONANONE | 925-78-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Nonanone | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nonanone [webbook.nist.gov]
- 9. 3-nonanone [stenutz.eu]
- 10. 3-Nonanone [webbook.nist.gov]
- 11. parchem.com [parchem.com]
- 12. 3-Nonanone [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-NONANONE(925-78-0) 1H NMR [m.chemicalbook.com]
